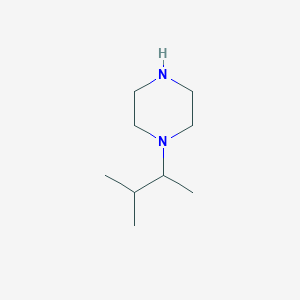

1-(3-Methylbutan-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57184-42-6 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-8(2)9(3)11-6-4-10-5-7-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

QEYIMLBNNVXWJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N1CCNCC1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Innovations for 1 3 Methylbutan 2 Yl Piperazine

Retrosynthetic Analysis and Key Disconnections for Piperazine (B1678402) Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For a substituted piperazine like 1-(3-methylbutan-2-yl)piperazine, the analysis reveals two primary strategic disconnections.

The most straightforward disconnection is the bond between the piperazine nitrogen and the 3-methylbutan-2-yl group (Disconnection 1, Figure A). This C-N bond disconnection simplifies the target molecule into two key synthons: a piperazine nucleophile and a 3-methylbutan-2-yl electrophile. The synthetic equivalents for these synthons would be piperazine itself and a 3-methylbutan-2-yl halide (e.g., 2-bromo-3-methylbutane) or a carbonyl compound (3-methyl-2-butanone) for reductive amination.

A more fundamental disconnection strategy involves breaking the piperazine ring itself (Disconnection 2, Figure A). By disconnecting the C-N bonds within the six-membered ring, the piperazine scaffold can be traced back to acyclic precursors. A common approach is a double C-N disconnection, which reveals a vicinal diamine, such as ethylenediamine (B42938), and a two-carbon unit bearing two leaving groups, like 1,2-dichloroethane. This approach builds the heterocyclic core from basic building blocks.

Figure A: Key Retrosynthetic Disconnections for this compound

Image illustrating the two primary retrosynthetic disconnections for this compound.

Established and Emerging Approaches for Piperazine Ring Formation

The construction of the piperazine ring is a cornerstone of many pharmaceutical syntheses. A variety of methods have been developed, ranging from classical cyclization reactions to more modern catalytic approaches.

Cyclization Pathways Involving Vicinal Diamines and Halogenated Precursors

One of the most established methods for synthesizing the piperazine ring is the reaction between a vicinal diamine and a precursor containing two electrophilic carbons. A primary example is the condensation of ethylenediamine with a 1,2-dihaloethane, such as 1,2-dichloroethane, under basic conditions. The reaction proceeds via a double nucleophilic substitution, where each nitrogen atom of the diamine displaces a halide to form the six-membered ring.

Alternatively, pre-formed synthons like bis(2-chloroethyl)amine (B1207034) can be cyclized with a primary amine. google.com In the context of this compound, this would involve reacting 3-methylbutan-2-amine with bis(2-chloroethyl)amine. The primary amine first displaces one of the chlorides, followed by an intramolecular cyclization to form the N-substituted piperazine ring. This method directly installs the desired alkyl group during the ring-forming step. A recent development involves the catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, providing a novel route to substituted piperazines. nih.govresearchgate.netnih.gov

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines, including the synthesis of 1-substituted piperazines. mdpi.com This one-pot procedure involves the reaction of piperazine with a carbonyl compound—in this case, 3-methyl-2-butanone (B44728)—to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. iau.ir

A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). mdpi.comresearchgate.net Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over palladium on carbon (Pd/C). iau.irresearchgate.net The zirconium borohydride–piperazine complex has also been reported as a mild, efficient, and chemoselective reagent for reductive amination. iau.ir

Table 1: Comparison of Reagents for Reductive Amination of Piperazine

| Reagent System | Carbonyl Source | Typical Solvent | Key Advantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde or Ketone | DCM, THF, DCE | Mild, high selectivity, broad functional group tolerance. mdpi.comresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde or Ketone | Methanol (B129727), Ethanol | Effective, but requires pH control and is toxic. iau.ir |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aldehyde or Ketone | Methanol, Ethanol | "Green" method, high atom economy, but can reduce other functional groups. mdpi.com |

Rearrangement Reactions for Piperazine Scaffold Assembly

Molecular rearrangements offer sophisticated and often elegant pathways to complex heterocyclic structures like piperazines. tandfonline.comtandfonline.com Several named rearrangement reactions have been adapted for the synthesis of the piperazine core, providing access to a diverse range of derivatives. bohrium.comresearchgate.netbenthamdirect.com

Notable examples include:

Aza-Wittig Rearrangement: This reaction can be used to construct the piperazine ring with high yields. tandfonline.combohrium.com

Schmidt Rearrangement: This method is also considered highly useful for piperazine synthesis due to good yields and readily available reagents. tandfonline.combohrium.com

Mumm Rearrangement: An economical method that provides moderate yields of piperazine derivatives. tandfonline.combohrium.com

Diaza-Cope, Curtius, and Ugi-Smiles Rearrangements: These reactions further expand the synthetic toolbox for creating the piperazine scaffold, though yields may be lower compared to other methods. tandfonline.combohrium.comresearchgate.net

These reactions often involve intricate bond reorganizations and provide unique strategic advantages for accessing specific substitution patterns on the piperazine ring that might be difficult to achieve through conventional cyclization methods. bohrium.com

Catalytic Hydrogenation of Pyrazine (B50134) Precursors

An alternative and powerful route to piperazines is the catalytic hydrogenation of their aromatic precursors, pyrazines. This dearomatization reaction effectively reduces the two C=N double bonds of the pyrazine ring to form the saturated piperazine heterocycle.

This process typically requires a hydrogenation catalyst and elevated pressure and temperature. google.com Commonly used catalysts include:

Raney Nickel: A highly active catalyst for this transformation. google.com

Palladium (Pd): Often supported on carbon (Pd/C), it is a versatile and effective catalyst. google.comtandfonline.com

Rhodium (Rh): Supported rhodium catalysts are also employed for pyrazine hydrogenation. google.com

The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from approximately 200 to 600 psi and temperatures between 125 and 225 °C. google.com The choice of catalyst and conditions can influence the efficiency and selectivity of the reduction. This method is particularly useful for producing piperazine and simple alkylpiperazines on a large scale.

Asymmetric Synthesis Approaches for Chiral this compound

The 3-methylbutan-2-yl substituent in the target molecule contains a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of paramount importance in medicinal chemistry, as different enantiomers can have distinct biological activities.

Several strategies can be envisioned for the asymmetric synthesis of chiral this compound:

Chiral Pool Synthesis: The most direct approach involves using an enantiomerically pure starting material. For instance, the reaction of piperazine with an enantiopure form of 2-bromo-3-methylbutane, which can be derived from the chiral alcohol (S)- or (R)-3-methyl-2-butanol, would yield the corresponding enantiomer of the final product.

Asymmetric Catalysis: A more advanced strategy is the use of a chiral catalyst to induce enantioselectivity. For example, the asymmetric hydrogenation of a 1-(3-methylbutan-2-yl)pyrazine precursor using a chiral iridium or rhodium catalyst could selectively produce one enantiomer of the piperazine product. researchgate.netnih.govacs.org Similarly, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, followed by reduction, offers a pathway to chiral piperazines, although this would require modification for the specific alkyl group. nih.govcaltech.edunih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazine ring to direct the stereochemical outcome of the N-alkylation step. After the diastereoselective alkylation, the auxiliary is removed to yield the enantiomerically enriched product. sci-hub.se For example, a chiral group could be installed on one piperazine nitrogen, followed by alkylation on the other nitrogen with a 3-methylbutane-2-yl precursor. The steric influence of the chiral auxiliary would favor the formation of one diastereomer over the other.

Table 2: General Strategies for Asymmetric Synthesis of Chiral Piperazines

| Strategy | Description | Example Application for Target Molecule |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Reaction of piperazine with enantiopure (S)-2-bromo-3-methylbutane. |

| Asymmetric Catalysis | A chiral catalyst controls the stereochemical outcome. | Iridium-catalyzed asymmetric hydrogenation of 1-(3-methylbutan-2-yl)pyrazine. researchgate.netnih.gov |

Enantioselective Synthesis of the 3-Methylbutan-2-yl Moiety

The critical stereocenter of this compound resides in the alkyl substituent. Therefore, the synthesis of enantiomerically pure precursors, such as (S)- or (R)-3-methyl-2-butanol, is a fundamental first step. wikipedia.orgnih.gov Several advanced methods are employed to achieve high enantiopurity.

Asymmetric Catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction of 3-methyl-2-butanone is a highly effective method. This protocol uses a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride from a borane (B79455) reagent. For instance, using the (R)-CBS catalyst can produce (S)-3-methyl-2-butanol with high yield and excellent enantiomeric excess (ee).

Enzymatic and Microbial Methods: Biocatalysis offers a green and highly selective alternative. Kinetic resolution of racemic 3-methyl-2-butanol (B147160) can be achieved using enzymes like lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov Dynamic kinetic resolution (DKR) further enhances yield by combining enzymatic resolution with a metal catalyst (e.g., a Shvo ruthenium complex) that racemizes the slower-reacting enantiomer in situ. Additionally, microbial fermentation using engineered strains of Saccharomyces cerevisiae or Escherichia coli can produce enantiopure (S)-3-methyl-2-butanol directly from simple feedstocks.

The following table summarizes and compares these enantioselective methods.

| Method | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Notes |

| CBS Reduction | (R)- or (S)-CBS catalyst, BH₃·THF | ~92% | >98% | Provides access to either enantiomer based on catalyst choice. |

| Enzymatic Resolution | Lipase (e.g., from Pseudomonas fluorescens), Acyl donor | <50% (for one enantiomer) | >97% | Maximum theoretical yield for a single enantiomer is 50%. |

| Dynamic Kinetic Resolution | Lipase, Ru-catalyst (e.g., Shvo's) | ~88% | >97% | Overcomes the 50% yield limitation of standard kinetic resolution. |

| Microbial Fermentation | Engineered S. cerevisiae or E. coli | Titer-dependent (e.g., ~2 g/L) | >99% | A green method utilizing renewable resources. |

Once obtained, the chiral alcohol can be converted into a suitable electrophile, such as a tosylate or halide (e.g., 2-bromo-3-methylbutane), for subsequent N-alkylation of the piperazine ring.

Diastereoselective Control in Piperazine Cyclization

When constructing the piperazine ring with the chiral 3-methylbutan-2-yl group already attached to one of the nitrogen precursors, controlling the stereochemistry of the newly formed stereocenters on the piperazine ring is paramount. Several strategies can be employed to achieve diastereoselectivity.

One approach involves an intramolecular hydroamination of a substrate where the chiral alkyl group is already installed. For example, a highly diastereoselective intramolecular hydroamination has been shown to be effective in creating 2,6-disubstituted piperazines from substrates prepared from amino acids. organic-chemistry.org The pre-existing stereocenter on the N-substituent directs the cyclization to favor one diastereomer over the other.

Another powerful technique is the catalytic, atom-economical [3+3] cycloaddition of imines. An iridium catalyst, [IrCl(cod)(PPh₃)], has been shown to facilitate the head-to-head coupling of imines to form C-substituted piperazines with excellent regio- and diastereoselective control under mild conditions. nih.govacs.org By using a chiral imine precursor derived from the 3-methylbutan-2-yl amine, the stereochemical outcome of the cyclization can be influenced to yield a specific diastereomer of the piperazine ring.

Manganese-mediated reductive cyclization of two imine molecules can also afford trans-substituted piperazines with high diastereoselectivity. nih.gov This method, utilizing manganese(0) and a Brønsted acid, offers a straightforward route to specific piperazine diastereomers. nih.gov

Application of Chiral Auxiliaries and Catalysts in N-Alkylation

To introduce the chiral 3-methylbutan-2-yl group onto a pre-formed piperazine ring enantioselectively, or to control the formation of new stereocenters during alkylation, chiral auxiliaries and catalysts are indispensable tools.

Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary attached to the piperazine ring, which directs the approach of the electrophile. For instance, Ellman's auxiliary (tert-butanesulfinamide) can be used to synthesize chiral piperazines. nih.gov The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective addition of a nucleophile to an α-amino sulfinylimine bearing this auxiliary. acs.orgthieme-connect.de A similar principle could be applied where piperazine itself or a precursor is modified with a removable chiral auxiliary that directs the N-alkylation with a 3-methylbutan-2-yl electrophile.

Chiral Catalysts: Asymmetric catalysis provides a more elegant and atom-economical approach. Transition metal catalysts combined with chiral ligands can create a chiral environment that differentiates between the two faces of a prochiral substrate. For the N-alkylation of piperazine, a chiral catalyst could selectively catalyze the reaction on one of the two nitrogen atoms or control the conformation of the transition state. Chiral piperazines themselves have been used as catalysts for enantioselective additions of dialkylzincs to aldehydes. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones demonstrates the feasibility of using chiral palladium complexes to create enantioenriched piperazine derivatives, which can then be reduced to the corresponding piperazines. nih.gov

Sustainable and Green Chemistry Principles in Piperazine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, improve safety, and enhance efficiency. syrris.com The synthesis of this compound can be designed to align with these principles through innovative catalytic systems and by optimizing reaction efficiency.

Solvent-Free Reaction Conditions and Heterogeneous Catalysis

A key green chemistry principle is the reduction or elimination of volatile organic solvents. The N-alkylation of piperazine with 3-methylbutan-2-ol, instead of the corresponding alkyl halide, represents a significant green advancement. This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct. This transformation can be effectively promoted by heterogeneous catalysts, which offer the advantages of easy separation from the reaction mixture and recyclability.

Several non-precious metal catalysts have been developed for the N-alkylation of amines with alcohols. acs.org

Nickel-based Catalysts: Nickel supported on θ-alumina (Ni/θ-Al₂O₃) has proven to be a highly active and reusable heterogeneous catalyst for the N-alkylation of various amines with both aromatic and aliphatic alcohols under additive-free conditions. acs.orgresearchgate.net

Copper-based Catalysts: Heterogeneous copper catalysts can also facilitate the N-alkylation of amines with alcohols in a one-pot process without the need for additives, producing no waste other than water. rsc.org

Palladium-based Catalysts: Simple palladium on carbon (Pd/C) can be used as a recyclable heterogeneous catalyst, sometimes enhanced by microwave heating to accelerate the reaction. thieme-connect.com

The table below presents a selection of heterogeneous catalysts applicable to the N-alkylation of amines.

| Catalyst | Support | Substrates | Conditions | Key Advantage |

| Nickel | θ-Al₂O₃ | Anilines, aliphatic amines, various alcohols | Additive-free, reflux | High activity and reusability of a non-precious metal. acs.orgresearchgate.net |

| Copper | Not specified | Aniline, secondary and benzylic alcohols | Additive-free, one-pot | Intrinsically safe process with no generated waste. rsc.org |

| Pd/C | Carbon | Anilines, primary amines | Microwave heating | High atom economy, reusable catalyst. thieme-connect.com |

| Titanium Hydroxide | None | Aromatic/aliphatic amines and alcohols | In situ rehydration | High selectivity to secondary amines, cheap metal. acs.org |

These catalytic systems reduce the reliance on stoichiometric reagents and organic solvents, thereby minimizing the environmental impact of the synthesis.

Atom Economy and Reaction Efficiency Metrics

To quantify the "greenness" of a synthetic route, several metrics have been established. nih.gov

Atom Economy (AE): Introduced by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Addition and rearrangement reactions have a 100% atom economy, while substitutions and eliminations generate stoichiometric byproducts, thus lowering their atom economy. Syntheses employing the "borrowing hydrogen" strategy for N-alkylation exhibit high atom economy, as the theoretical byproduct is only water.

Environmental Factor (E-Factor): Defined by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nl A lower E-Factor signifies a greener process. The pharmaceutical industry has historically high E-Factors (often between 25 and >100), largely due to complex, multi-step syntheses and extensive use of solvents for reaction and purification. syrris.comrsc.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. acs.orgacsgcipr.orgnih.gov The ACS Green Chemistry Institute Pharmaceutical Roundtable uses PMI as a key benchmark. A typical PMI for a small molecule drug can range from 168 to 308 kg/kg . nih.gov

By focusing on catalytic routes, minimizing solvent use, and designing convergent syntheses, the E-Factor and PMI for the production of this compound can be significantly reduced, aligning the manufacturing process with modern standards of sustainability. rsc.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1 3 Methylbutan 2 Yl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. For 1-(3-Methylbutan-2-yl)piperazine, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

High-resolution ¹H and ¹³C NMR spectroscopy provides foundational information regarding the number and types of proton and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 3-methylbutan-2-yl group and the piperazine (B1678402) ring. The chemical shifts are influenced by the electronic environment of each proton. Protons on carbons adjacent to the nitrogen atoms of the piperazine ring are expected to be deshielded and appear at a lower field (higher ppm value). openstax.org The protons of the alkyl group will have characteristic shifts and splitting patterns based on their neighboring protons. The N-H proton of the piperazine ring is expected to be a broad signal, the chemical shift of which can be concentration and solvent-dependent. openstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their local electronic environment. Carbons bonded to the electronegative nitrogen atoms will be shifted downfield. openstax.org The spectrum for this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in its structure. vaia.comvaia.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-Methylbutan-2-yl Group | ||

| C2'-H | ~2.5 - 2.8 (m) | ~60 - 65 |

| C3'-H | ~1.7 - 1.9 (m) | ~30 - 35 |

| C1'-H₃ | ~0.9 - 1.1 (d) | ~18 - 22 |

| C4'-H₃ | ~0.8 - 1.0 (d) | ~15 - 20 |

| C5'-H₃ | ~0.8 - 1.0 (d) | ~15 - 20 |

| Piperazine Ring | ||

| C2-H₂, C6-H₂ | ~2.8 - 3.1 (t) | ~50 - 55 |

| C3-H₂, C5-H₂ | ~2.6 - 2.9 (t) | ~45 - 50 |

| N-H | ~1.5 - 2.5 (br s) | - |

Note: Predicted chemical shifts (δ) are relative to TMS (tetramethylsilane) and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.

While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assigning the structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the C2'-H and the C1'-H₃ and C3'-H protons of the alkyl group. It would also show correlations between the adjacent methylene (B1212753) protons (C2-H₂/C3-H₂ and C5-H₂/C6-H₂) within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.5-2.8 ppm would show a cross-peak with the carbon signal at ~60-65 ppm, confirming their direct bond as C2'-H.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the C1'-H₃ protons and the C2' and C3' carbons, as well as a crucial correlation to the C2 carbon of the piperazine ring, confirming the attachment point of the alkyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is valuable for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the 3-methylbutan-2-yl group and the protons on the piperazine ring, providing insight into the preferred spatial arrangement.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The exact mass is a critical piece of data for confirming the molecular formula of a newly synthesized compound.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur primarily at the C-N bonds and within the alkyl substituent. xml-journal.netlibretexts.org Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 127 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between C2' and the piperazine ring |

| 85 | [C₄H₉N₂]⁺ | Fragmentation of the piperazine ring |

| 71 | [C₅H₁₁]⁺ | 3-methylbutan-2-yl cation |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage xml-journal.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present.

For this compound, the key functional groups are the secondary amine (N-H) in the piperazine ring and the C-H bonds of the alkyl groups.

N-H Stretch: A characteristic absorption for the N-H stretch of a secondary amine is expected in the region of 3350-3310 cm⁻¹ in the IR spectrum. openstax.orgorgchemboulder.com This band is typically weaker and sharper than the O-H stretch of alcohols. openstax.org

C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl group and the piperazine ring will appear in the region of 3000-2850 cm⁻¹.

N-H Bend: An N-H bending vibration may be observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretch: The C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Wag: A broad band due to N-H wagging may be present in the 910-665 cm⁻¹ range for secondary amines. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

While specific crystal structure data for this compound is not publicly available, the application of X-ray crystallography to piperazine derivatives is a well-established method for determining their three-dimensional structure in the solid state. researchgate.netwm.edu This technique provides precise information on bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a chair conformation. nih.gov

For a compound like this compound, X-ray diffraction analysis would be crucial in understanding the spatial arrangement of the 3-methylbutan-2-yl group relative to the piperazine ring. The process involves growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to construct a model of the electron density, from which the atomic positions can be determined.

Illustrative Crystal Structure Data for a Substituted Piperazine Derivative:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(5) |

| Volume (ų) | 1358.9(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| Note: This data is illustrative for a generic substituted piperazine and does not represent experimentally determined values for this compound. |

Chromatographic Separation Methodologies for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its different components.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to determine its purity and identify any volatile impurities. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

GC methods for piperazine derivatives often utilize capillary columns such as those with a 5% phenyl-95% methylpolysiloxane stationary phase. oup.com The retention time of the compound is a key parameter for its identification.

Illustrative GC-MS Parameters for a Related Alkylpiperazine:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 70 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| MS Detector | Electron Ionization (EI), 70 eV |

| Illustrative Retention Time | 8.5 min |

| Note: This data is illustrative and based on general methods for alkylpiperazines. |

Liquid Chromatography (LC) Techniques, including HPLC, for Non-Volatile Species Separation

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is a versatile method for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common approach for purity assessment. nih.govjocpr.com In this technique, the compound is dissolved in a solvent and pumped through a column packed with a nonpolar stationary phase. Separation is achieved by eluting with a polar mobile phase.

The choice of column, mobile phase composition, and detector are critical for achieving good separation and detection. A C18 column is frequently used for piperazine derivatives, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid to improve peak shape. researchgate.net

Illustrative HPLC Parameters for a Related Alkylpiperazine:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Illustrative Retention Time | 5.2 min |

| Note: This data is illustrative and based on general methods for alkylpiperazines. |

Chiral Chromatography for Enantiomeric Excess Determination

The 3-methylbutan-2-yl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is a specialized form of liquid chromatography used to separate these enantiomers. mdpi.com This is crucial for determining the enantiomeric excess (e.e.) of a sample, which is a measure of the purity of one enantiomer over the other.

Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines.

Illustrative Chiral HPLC Method for a Racemic Piperazine Derivative:

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Illustrative Retention Time (Enantiomer 1) | 10.1 min |

| Illustrative Retention Time (Enantiomer 2) | 12.3 min |

| Note: This data is illustrative and based on general methods for chiral separation of piperazine derivatives. |

Reactivity and Derivatization Chemistry of 1 3 Methylbutan 2 Yl Piperazine

Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, making it a bidentate nucleophile. In a monosubstituted piperazine such as 1-(3-Methylbutan-2-yl)piperazine, one nitrogen is tertiary (N1) and the other is secondary (N4). The secondary amine at the N4 position possesses a lone pair of electrons and a hydrogen atom, rendering it the primary site for further functionalization through nucleophilic attack. The bulky 3-methylbutan-2-yl group at the N1 position can sterically hinder reactions at the N4 position to some extent, but the N4 nitrogen remains the principal reactive center for derivatization.

N-Acylation and N-Sulfonylation Reactions

The secondary amine (N4) of a monosubstituted piperazine readily undergoes N-acylation and N-sulfonylation. These reactions involve the nucleophilic attack of the N4 nitrogen on the electrophilic carbonyl carbon of an acyl halide or anhydride (B1165640), or the sulfur atom of a sulfonyl chloride, respectively. This results in the formation of a stable amide or sulfonamide linkage. While specific examples for this compound are not detailed in the literature, this pathway is a fundamental transformation for piperazine derivatives. google.com For instance, the acylation of a piperazine derivative can be achieved using reagents like acetic anhydride in the presence of a base. google.com

N-Alkylation and Quaternization Strategies

N-alkylation of the secondary amine (N4) is a common strategy to produce 1,4-disubstituted piperazines. researchgate.net This can be achieved by reacting the piperazine with alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net

Quaternization involves the further alkylation of the tertiary nitrogen atoms to form a quaternary ammonium (B1175870) salt. In this compound, both the N1 and N4 (after it has been alkylated) nitrogen atoms can potentially undergo quaternization. This reaction typically requires a strong alkylating agent, such as methyl iodide. The process introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties. Specific quaternization strategies for this compound have not been described.

Mannich Reaction Applications

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a secondary amine. nih.gov As a secondary amine, this compound is a suitable candidate for the Mannich reaction. This reaction would lead to the formation of a "Mannich base," where an aminomethyl group is introduced onto the active hydrogen-containing substrate. nih.govbeilstein-journals.org The resulting products are valuable in medicinal chemistry. nih.gov While the Mannich reaction is widely applied to various piperazine derivatives, specific applications using this compound as the amine component are not documented. beilstein-journals.orgwikipedia.org

Regioselectivity and Stereoselectivity in Functionalization Pathways

For monosubstituted piperazines, functionalization reactions such as acylation, sulfonylation, and alkylation occur with high regioselectivity at the less sterically hindered and more nucleophilic secondary amine (N4). The bulky 3-methylbutan-2-yl group at N1 directs incoming electrophiles to the N4 position.

Stereoselectivity becomes a factor due to the chiral center in the 3-methylbutan-2-yl group [(CH3)2CH-CH(CH3)-]. Since this compound is a chiral molecule, its reactions with other chiral reagents could proceed with diastereoselectivity. However, without specific studies, the degree and nature of any stereoselective influence remain theoretical. Functionalization at positions on the piperazine ring itself, for example through lithiation followed by trapping, can also be influenced by the existing substituent, potentially leading to specific regio- and stereoisomers. nih.govwhiterose.ac.uk

Transition Metal-Catalyzed Coupling Reactions Involving Piperazine Nitrogen

Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming carbon-nitrogen bonds. researchgate.netrsc.org

Cross-Coupling Approaches for C-N Bond Formation

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgmychemblog.comlibretexts.org The secondary amine of this compound would be an excellent substrate for this reaction, allowing for its arylation. This method is widely used for synthesizing N-arylpiperazines, which are common motifs in pharmaceuticals. nih.govresearchgate.net The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylpiperazine product. mychemblog.comlibretexts.org While this is a standard method for analogous compounds, specific examples employing this compound are not available in the reviewed literature. researchgate.netnih.govresearchgate.net

C-H Functionalization Strategies on Piperazine Rings

The direct functionalization of carbon-hydrogen (C-H) bonds on the piperazine scaffold represents a powerful and modern approach to introduce structural diversity, moving beyond traditional modifications at the nitrogen atoms. While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization are paving the way for new molecular architectures. These strategies offer an efficient route to synthesize complex piperazine derivatives by directly converting inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds.

However, the C-H functionalization of piperazines presents unique challenges compared to other saturated heterocycles like piperidines or pyrrolidines. The presence of a second nitrogen atom in the piperazine ring can lead to side reactions or inhibit the reactivity of the catalytic systems employed. Despite these hurdles, several successful strategies have been developed, primarily involving transition-metal catalysis and photoredox catalysis.

Photoredox Catalysis: This approach has emerged as a particularly effective method for the α-C–H functionalization of piperazines under mild conditions. For instance, photoredox C-H arylation can be achieved by coupling N-Boc protected piperazines with 1,4-dicyanobenzenes. The mechanism typically involves the generation of an α-amino radical adjacent to a nitrogen atom, which then couples with a radical anion of an arene. This method provides a powerful tool for creating α-aryl-substituted piperazines.

Below is a table summarizing key C-H functionalization strategies applicable to the piperazine ring, which could be adapted for this compound, likely after protection of the second nitrogen atom (e.g., with a Boc group).

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Photoredox C–H Arylation | Ir(ppy)₃ / NaOAc | N-Boc Piperazine + Dicyanobenzenes | Generates an α-amino radical for coupling with arene radical anions. | |

| Photoredox C–H Vinylation | Photocatalyst | N-Boc Piperazine + Vinylating Agent | Enables direct introduction of a vinyl group at the α-position. | |

| Photoredox C–H Heteroarylation | Photocatalyst | N-Phenyl Piperazine + Heteroaryl Halide | Proceeds via a homolytic substitution pathway. | |

| SnAP Chemistry | Tributyl(iodomethyl)stannane | Diamines + Aldehydes | A convergent method involving radical generation from a stannane (B1208499) reagent for cyclization and C-C bond formation. |

Investigation of Rearrangement Reactions on the Piperazine Core

Rearrangement reactions offer a sophisticated avenue for the synthesis and structural modification of the piperazine core, enabling the creation of diverse and complex analogs from simpler precursors. These reactions involve the intramolecular migration of an atom or group, leading to a new structural isomer without altering the molecular mass. For the piperazine framework, such transformations are invaluable for accessing novel substitution patterns and ring structures that are otherwise difficult to obtain.

Several types of rearrangement reactions have been successfully employed in the synthesis of piperazine derivatives. These methods provide access to a wide range of structural diversity, which is crucial in fields like medicinal chemistry. The choice of rearrangement reaction often depends on the desired final structure, feasibility, and reaction economy.

Prominent rearrangement reactions utilized in piperazine synthesis include:

Diaza-Cope Rearrangement: A type of sigmatropic rearrangement that has been adapted for piperazine synthesis.

Mumm Rearrangement: An economical method that proceeds with moderate yields.

Stevens and Sommelet-Hauser Rearrangements: These involve the rearrangement of quaternary ammonium salts and are useful for introducing substituents.

Schmidt and Curtius Rearrangements: These reactions are valuable for constructing the heterocyclic ring itself from different starting materials.

Ugi-Smiles Rearrangement: A multicomponent reaction that allows

Computational Chemistry and Theoretical Studies on 1 3 Methylbutan 2 Yl Piperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine stable molecular geometries, predict spectroscopic behavior, and analyze chemical bonding.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for piperazine (B1678402) derivatives to achieve reliable results for geometry and vibrational analysis. dergipark.org.tr

Geometry Optimization: The first step in most computational analyses is to find the minimum energy structure. For 1-(3-Methylbutan-2-yl)piperazine, this involves optimizing bond lengths, bond angles, and dihedral angles. The piperazine ring typically adopts a stable chair conformation. researchgate.net Theoretical calculations for related piperazine compounds show that the equatorial conformer (where the substituent is attached to an equatorial position on the ring) is generally the most stable form. researchgate.net The optimization process yields precise geometric parameters for this most stable state.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Chair Conformation) using DFT/B3LYP Note: This data is illustrative and based on typical values for related structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (piperazine) | 1.46 |

| C-C (piperazine) | 1.53 | |

| N-H | 1.01 | |

| C-N (substituent) | 1.47 | |

| C-C (alkyl) | 1.54 | |

| **Bond Angles (°) ** | C-N-C (piperazine) | 109.5 |

| N-C-C (piperazine) | 110.0 | |

| H-N-C | 109.0 | |

| Dihedral Angles (°) | C-N-C-C (piperazine) | ±55.0 |

Vibrational Frequencies: Once the geometry is optimized, the same DFT method can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions. The calculated spectrum can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific molecular motions. dergipark.org.trresearchgate.net To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations. nih.gov Analysis of the Potential Energy Distribution (PED) is also performed to quantify the contribution of individual internal coordinates to each normal mode, ensuring accurate vibrational assignments. researchgate.net

While DFT is highly effective, ab initio methods, such as Hartree-Fock (HF), provide an alternative framework for studying electronic properties without relying on empirical functionals. nih.gov These methods are often used in conjunction with DFT to provide a more complete picture.

Electronic Properties: A key application is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Interaction Energies: Ab initio methods are also employed to calculate the interaction energies between molecules or between different parts of the same molecule. This is crucial for studying non-covalent interactions, which are vital for understanding molecular recognition and binding processes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the environment.

For this compound, MD simulations can model the conformational flexibility of the piperazine ring, including the chair-to-boat interconversion, as well as the rotation around the C-N bond connecting the alkyl substituent. These simulations reveal the accessible conformational space and the relative populations of different conformers at a given temperature.

Furthermore, MD is invaluable for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water), simulations can model how the solvent influences the solute's conformation and dynamics. This is essential for understanding the behavior of the compound in a biological or solution-phase environment, as intermolecular interactions with the solvent can stabilize certain conformations over others.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and the confirmation of molecular structures. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. dergipark.org.tr From these tensors, the isotropic chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted. researchgate.net The calculated shifts are usually referenced against a standard compound like Tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them excellent for distinguishing between different isomers or conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method Note: This data is illustrative, based on general principles and data for similar compounds. dergipark.org.trmdpi.com Chemical shifts are in ppm relative to TMS.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperazine CH₂ (adjacent to NH) | ~2.90 | ~46.0 |

| Piperazine CH₂ (adjacent to N-alkyl) | ~2.50 - 2.70 | ~54.0 |

| Piperazine NH | ~1.80 | - |

| CH (methine, C2 of butyl) | ~2.60 | ~65.0 |

| CH (methine, C3 of butyl) | ~1.70 | ~30.0 |

| CH₃ (methyl groups on butyl) | ~0.90 | ~20.0 |

IR Frequencies: As discussed in section 5.1.1, DFT calculations provide a full set of vibrational frequencies and their corresponding intensities, which can be used to simulate the entire IR spectrum of the molecule. researchgate.net This allows for a direct, peak-by-peak comparison with experimental FT-IR data, facilitating the assignment of key functional group vibrations.

Table 3: Comparison of Predicted and Typical Experimental IR Frequencies (cm⁻¹) for Key Functional Groups Note: Calculated values are hypothetical and typically require scaling. Experimental ranges are based on known data for piperazine derivatives. dergipark.org.trresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3350 | 3250 - 3350 |

| C-H Stretch (Alkyl) | ~2960, 2870 | 2850 - 2960 |

| C-N Stretch | ~1130 | 1100 - 1150 |

| N-H Bend | ~1580 | 1550 - 1600 |

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like this compound, this could involve studying mechanisms such as N-alkylation, N-acylation, or conformational isomerization.

By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine the activation energy for a proposed reaction pathway. This allows for the prediction of reaction kinetics and the identification of the most favorable mechanism among several possibilities. For instance, theoretical calculations could determine whether a reaction at the secondary amine proceeds via a direct displacement or a more complex pathway, providing insights that are challenging to probe experimentally.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The biological and physical properties of a molecule are heavily influenced by its intermolecular interactions. This compound has several features that dictate how it interacts with itself and other molecules.

Hydrogen Bonding: The secondary amine group (-NH) acts as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. libretexts.org These interactions are relatively strong and play a significant role in the boiling point and solubility of the compound. youtube.com

Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. researchgate.net NBO analysis examines the delocalization of electron density between orbitals, providing a quantitative measure of the strength of interactions like hydrogen bonds and other charge-transfer phenomena within the molecule.

No Published Research Found for Topological Analysis of this compound

Following a comprehensive search of scientific literature and academic databases, no specific computational chemistry studies focusing on the topological analysis of the electron density for the compound this compound were identified. Methodologies such as Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis have not been applied to this particular molecule in any publicly available research.

The search included broad queries for any theoretical or quantum chemical calculations related to this compound. While computational studies on other piperazine derivatives exist, these investigations typically focus on areas such as drug design, receptor binding affinities, and pKa calculations, rather than the detailed analysis of electron density distribution as requested.

Consequently, it is not possible to provide an article with detailed research findings or data tables on the topological analysis of this compound as the foundational scientific research is not available.

Applications of 1 3 Methylbutan 2 Yl Piperazine in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 1-(3-Methylbutan-2-yl)piperazine, owing to the 3-methylbutan-2-yl substituent, makes it a valuable starting material for the synthesis of complex, stereochemically defined molecules.

Precursor for Diverse Heterocyclic Scaffolds

The piperazine (B1678402) ring system is a versatile scaffold for the construction of more complex heterocyclic architectures. While piperazines, in general, are widely used as precursors, the specific application of this compound in the synthesis of diverse heterocyclic scaffolds is an area of specialized interest. The secondary amine in the piperazine ring provides a reactive handle for further functionalization, allowing for the construction of fused or spirocyclic systems. For instance, modular synthetic approaches utilizing cyclic sulfamidates and hydroxy sulfonamides can lead to a variety of piperazine-based scaffolds with controlled substitution and configuration. tsijournals.com The presence of the bulky and chiral 3-methylbutan-2-yl group can influence the stereochemical outcome of such transformations, guiding the formation of specific diastereomers.

Component in Stereoselective Synthetic Cascades

Stereoselective cascade reactions represent an efficient strategy for the rapid assembly of complex molecular architectures with high levels of stereocontrol. The chiral nature of this compound makes it a potential component in such reaction sequences. For example, in reactions involving the formation of azomethine ylides for [3+2] cycloadditions, a chiral amine can direct the stereochemical course of the reaction. biointerfaceresearch.comresearchcommons.org While specific examples detailing the use of this compound in this context are not extensively documented in readily available literature, its structural features are well-suited for applications in organocatalyzed cascade reactions designed to produce highly functionalized, enantioenriched products. nih.gov

Design and Application as a Ligand in Coordination Chemistry

The two nitrogen atoms of the piperazine ring make it an excellent bidentate ligand for a wide range of metal ions. The substitution at one of the nitrogen atoms with the 3-methylbutan-2-yl group can modulate the steric and electronic properties of the resulting metal complexes.

Catalytic Utility of Piperazine-Derived Ligands in Organic Reactions

Metal complexes bearing piperazine-derived ligands have shown promise in various catalytic applications. The ligand framework can influence the catalytic activity and selectivity of the metal center. For example, transition metal complexes with piperazine-containing ligands have been investigated for their catalytic effects in oxidation and other organic transformations. The chiral environment provided by the 3-methylbutan-2-yl group in complexes of this compound could be particularly advantageous in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Advanced Analytical Methodologies for Detection and Quantification of 1 3 Methylbutan 2 Yl Piperazine

Development and Validation of Chromatographic Methods (HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for the separation and analysis of 1-(3-Methylbutan-2-yl)piperazine and its analogues. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), provide high levels of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the analysis of piperazine (B1678402) derivatives. For instance, a study on piperidine (B6355638) derivatives utilized an Agilent Technologies 1260/1290 Infinity II instrument with a UV-VIS detector. nih.gov The separation was achieved on a Gemini C18 column with a gradient mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (B52724). nih.gov While this method was for piperidine derivatives, similar principles can be applied to piperazine compounds. The development of an HPLC method for piperazine itself involved derivatization to make it UV-active, allowing for detection at low levels using standard HPLC-UV instrumentation. researchgate.net

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like piperazine derivatives. A GC-MS method was developed for the simultaneous detection of various piperazines in street drug samples. rsc.org This method employed a simple solvent extraction followed by GC-MS analysis, successfully separating 19 common drugs found in such samples. rsc.org For the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances, a GC method was developed using a DB-17 column with helium as the carrier gas and a flame ionization detector (FID). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique. A rapid targeted method using LC-MS/MS was developed for detecting abused piperazine designer drugs. mdpi.com This method utilized multiple reaction monitoring (MRM) for the identification and quantification of various piperazine derivatives. mdpi.comshimadzu.com The chromatography was optimized with a gradient elution to achieve good peak shape and separation. mdpi.com Another study compared LC-MS and LC-DAD (diode-array detection) methods for detecting piperazine designer drugs, concluding that both can provide reliable results, with LC-MS offering higher sensitivity and specificity. nih.gov A bioanalytical LC-QTOF/MS method was developed for a N-phenylpiperazine derivative, demonstrating the applicability of high-resolution mass spectrometry in pharmacokinetic studies. nih.gov

Table 1: Examples of Chromatographic Conditions for Piperazine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | Gemini C18 (5 μm, 250 × 4.6 mm) | Gradient of 0.1% TFA in water and MeCN | UV-VIS | nih.gov |

| GC | DB-17 (30 m, 0.53 mm, 1 µm film) | Helium | FID | researchgate.net |

| GC-MS | Not specified | Not specified | Mass Spectrometer | rsc.org |

| LC-MS/MS | Not specified | Gradient of organic solvent | Triple Quadrupole MS | mdpi.com |

Chemical Derivatization Techniques for Enhanced Detection (e.g., for UV-Vis or Fluorescence)

Since many piperazine compounds, including this compound, lack a strong chromophore, they exhibit poor absorption in the UV-Vis region, making direct detection challenging. researchgate.netresearchgate.net Chemical derivatization is a strategy employed to overcome this limitation by introducing a chromophoric or fluorophoric tag to the molecule. researchgate.net

A common derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). The reaction of piperazine with NBD-Cl forms a stable, UV-active derivative, enabling its detection by HPLC-UV at low concentrations. researchgate.net Another approach involves the use of sodium 1,2-naphthoquinone-4-sulphonate (NQS), which reacts with piperazine analogues to produce intensely colored complexes, suitable for spectrophotometric analysis and presumptive spot tests. rsc.orgresearchgate.net

For fluorescence detection, which often offers higher sensitivity than UV-Vis, derivatizing agents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been used. An HPLC-fluorescence method was developed for the simultaneous determination of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) after labeling with DIB-Cl. researchgate.net This method achieved low detection limits, demonstrating the effectiveness of derivatization for enhancing sensitivity. researchgate.net

Spectrophotometric and Electrochemical Detection Principles

Spectrophotometric Detection: This method relies on the measurement of light absorption by a substance. For piperazine and its derivatives, which are often not directly amenable to spectrophotometric analysis due to a lack of significant chromophores, derivatization is key. researchgate.net The reaction of piperazine with reagents like sodium 1,2-naphthoquinone-4-sulphonate (NQS) produces a colored product that can be measured spectrophotometrically. rsc.orgresearchgate.net The interaction of piperazine with π-acceptors such as tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been studied spectrophotometrically, showing the formation of charge-transfer complexes with distinct absorption bands. researchgate.net

Electrochemical Detection: While less commonly reported for piperazine analysis compared to chromatographic and spectrophotometric methods, electrochemical detection can offer a sensitive and selective alternative. This technique measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. The applicability of electrochemical detection would depend on the electrochemical properties of this compound or its derivatives. Further research would be needed to develop and validate specific electrochemical methods for this compound.

Method Validation Parameters: Limit of Detection, Limit of Quantification, Accuracy, Precision, Robustness

The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. diva-portal.orgnih.gov Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. For a presumptive spot test for piperazine analogues using NQS, the operational limit of detection was found to be 40 μg. rsc.orgresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For an HPLC-UV method for piperazine after derivatization, the method was validated in the range of about 30 to 350 ppm. researchgate.net A bioanalytical LC-MS method for a N-phenylpiperazine derivative had a lower limit of quantification of 10.0 ng/mL. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Table 2: Method Validation Parameters from a Study on a Piperazine Derivative

| Parameter | Value/Range | Reference |

|---|---|---|

| Linearity Range | 10.0 to 900.0 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

Development of Presumptive Spot Test Methodologies

Presumptive spot tests are simple, rapid, and inexpensive chemical tests that can be used in the field to provide a preliminary indication of the presence of a particular class of compounds. rsc.orgresearchgate.net For piperazine analogues, a color spot test has been developed using the spectrophotometric reagent sodium 1,2-naphthoquinone-4-sulphonate (NQS). rsc.orgresearchgate.net

This test involves the addition of the NQS reagent to a suspected sample. In the presence of a piperazine analogue, an intense, bright orange-red colored complex forms almost instantly at room temperature. rsc.orgresearchgate.net The method was validated and shown to be selective for the piperazine class, with no interference from common cutting agents like glucose and caffeine, or other drugs such as MDMA. rsc.orgresearchgate.net The operational limit of detection for this spot test was determined to be 40 μg. rsc.orgresearchgate.net Such tests are valuable for law enforcement and forensic laboratories for the initial screening of seized materials. rsc.org

Future Directions and Emerging Research Avenues in N Substituted Piperazine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-substituted piperazines is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid library synthesis.

Flow reactors, particularly those integrated with microwave units, have demonstrated their utility in the synthesis of monosubstituted piperazines. mdpi.com This approach allows for efficient and scalable production. mdpi.com The transition from batch to continuous flow conditions has been highlighted as a key advantage for certain synthetic methods, such as the organic photoredox-catalyzed synthesis of functionalized piperazines. mdpi.com

Furthermore, the development of automated synthesis platforms that combine machine learning algorithms with robotic systems represents a significant leap forward. technologynetworks.com These platforms can design synthetic routes and execute them in a continuous flow setup, enabling the rapid and efficient production of small molecules, including complex piperazine (B1678402) derivatives. technologynetworks.com For instance, a transition metal-free synthesis of certain piperazine-containing compounds has been optimized for flow chemistry, showcasing the industrial applicability of this approach. mdpi.com The ability to program and automate the synthesis of diverse piperazine cores is a key area of ongoing research. acs.org

Table 1: Advantages of Flow Chemistry in N-Substituted Piperazine Synthesis

| Feature | Benefit in Piperazine Synthesis |

|---|---|

| Precise Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry) leading to higher yields and purity. |

| Rapid Optimization | Allows for quick screening of reaction conditions to find optimal synthesis pathways. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. mdpi.com |

| Safety | Minimizes the handling of hazardous reagents and intermediates by containing them within the flow system. |

| Automation | Enables high-throughput synthesis of piperazine libraries for drug discovery. technologynetworks.com |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. Advanced spectroscopic techniques are becoming indispensable tools for the in-situ monitoring of N-substituted piperazine synthesis.

Spectroscopic probes are designed to interact with analytes or environmental factors, resulting in a change in their spectroscopic properties. nih.govrsc.org These probes can be used for real-time analysis of unstable species and for the accurate detection of intracellular substances. nih.gov In the context of piperazine synthesis, techniques like 2D NMR spectroscopy and mass spectrometry can be employed to monitor reaction progress and identify intermediates. numberanalytics.com

Fluorescence spectroscopy, in particular, offers high sensitivity and spatiotemporal resolution. rsc.orgazom.com The development of novel fluorescent probes that can operate in the near-infrared (NIR) region is of growing interest for biological and chemical applications, as it minimizes background interference. azom.com The design of such probes involves a recognition moiety that selectively reacts with a target molecule in the reaction mixture, and a signaling moiety that produces a detectable spectroscopic change. nih.gov The application of these advanced probes will provide unprecedented insight into the kinetics and mechanisms of piperazine formation, facilitating the development of more efficient synthetic protocols.

Predictive Synthesis and Retrosynthesis Guided by Machine Learning and AI

Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. engineering.org.cnnih.govnih.gov These computational tools are being increasingly applied to the synthesis of N-substituted piperazines.

Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. nih.gov This "forward-reaction prediction" can be used to validate synthetic routes proposed by retrosynthesis algorithms. nih.gov For instance, ML has been used to predict the antibacterial properties of piperazine molecules, demonstrating its potential in the early stages of drug discovery. researchgate.net

Table 2: Impact of AI and Machine Learning on Piperazine Synthesis

| Application Area | Contribution to N-Substituted Piperazine Chemistry |

|---|---|

| Predictive Synthesis | Predicts reaction outcomes, identifies potential side products, and suggests optimal reaction conditions. |

| Retrosynthesis | Generates novel and efficient synthetic routes to complex piperazine targets. engineering.org.cnnih.gov |

| Property Prediction | Predicts the biological and physicochemical properties of novel piperazine compounds, aiding in drug design. researchgate.net |

| Process Optimization | Accelerates the optimization of synthetic routes by reducing the number of required experiments. |

Exploration of Novel Catalytic Systems Utilizing Piperazine Scaffolds

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the synthesis of piperazines is no exception. Researchers are continuously exploring new catalysts to improve the efficiency, selectivity, and scope of piperazine synthesis.

Transition-metal catalysis has been instrumental in the synthesis of N-aryl and other substituted piperazines. Palladium-catalyzed reactions, for example, have been developed for the efficient synthesis of arylpiperazines under aerobic and solvent-free conditions. organic-chemistry.org Gold-catalyzed cyclizations have also been employed to create piperazine scaffolds. whiterose.ac.uk More recently, iridium-catalyzed methods have emerged for the regio- and diastereoselective synthesis of C-substituted piperazines, expanding the structural diversity of accessible compounds. nih.govacs.org

Beyond traditional transition metals, there is a growing interest in the use of more sustainable and earth-abundant metals. Copper-catalyzed reactions have been utilized in the synthesis of C-H functionalized piperazines. mdpi.com Additionally, the use of purely organic photoredox catalysts offers a green and operationally simple approach to piperazine synthesis. mdpi.comacs.org The development of catalysts that can tolerate a wide range of functional groups and can be easily recovered and reused is a key focus of current research. researchgate.net The piperazine ring itself can also be part of a catalyst scaffold, opening up new avenues in asymmetric catalysis.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(3-Methylbutan-2-yl)piperazine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting piperazine with 3-methylbutan-2-yl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) under reflux conditions. Catalysts like potassium carbonate may enhance reactivity .

- Coupling agents : For more complex derivatives, carbodiimide-based reagents (e.g., TBTU, HOBt) can mediate amide bond formation between pre-functionalized piperazine and substituted alkyl/aryl groups. Anhydrous conditions and bases like triethylamine are critical to suppress side reactions .

- Purification : Normal-phase chromatography (e.g., silica gel with methanol gradients) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Basic: How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is widely used:

- Internal Standards : Stable analogs like p-tolylpiperazine (pTP) minimize matrix interference. A validated protocol includes a C18 column, mobile phase (e.g., acetonitrile/ammonium acetate buffer), and UV detection at 210–260 nm .

- Validation Parameters : Linearity (R² > 0.99), limit of detection (LOD: ~0.1 ng/mL), and recovery rates (>85%) must be established. Cross-validation with mass spectrometry (LC-MS/MS) improves specificity for trace analysis .

Basic: What are the key physicochemical properties influencing its reactivity and bioavailability?

Methodological Answer:

- pKa Values : Piperazine derivatives typically exhibit two pKa values (~9.5 and ~5.5) due to sequential protonation of the amine groups. Thermodynamic studies (van’t Hoff analysis) show enthalpy-driven dissociation, critical for predicting solubility and membrane permeability .

- Solubility : Aqueous solubility depends on pH; protonation at acidic pH increases hydrophilicity. CO₂ solubility studies in amine solutions (e.g., piperazine + MDEA) reveal temperature-dependent behavior (313–393 K) relevant to industrial applications .

- LogP : Estimated at ~2.1 (via computational tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological studies .

Advanced: How can structural isomers or analogs of this compound be distinguished analytically?

Methodological Answer:

Raman Microspectroscopy with Multivariate Analysis is effective:

- Parameters : Laser power (10–20 mW), 128–256 scans, and spectral resolution >4 cm⁻¹ differentiate isomers (e.g., ortho vs. para substituents) .

- Data Processing : Principal Component Analysis (PCA) reduces dimensionality, while Linear Discriminant Analysis (LDA) classifies isomers. For example, trifluoromethylphenylpiperazine isomers show distinct clustering in LDA plots (PC4 explains 99% variance) .

- Validation : Triplicate measurements and comparison with reference spectra (e.g., SWGDRUG library) ensure reproducibility .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:

Key factors include:

- Catalysts : Palladium on carbon (Pd/C) enhances coupling efficiency in arylations. For alkylations, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Solvent Effects : Ethanol or methanol at reflux (~78°C) maximizes nucleophilic substitution rates. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Continuous Flow Systems : Industrial-scale production uses flow reactors for precise temperature/pressure control, reducing reaction times (e.g., from 24 h to 2 h) and improving yields (>90%) .

Advanced: How to address contradictions in receptor binding data across studies?

Methodological Answer:

- Metabolite Interference : Metabolites like 1-(3-chlorophenyl)piperazine (mCPP) may exhibit off-target activity (e.g., 5-HT2B/2C agonism). Radioligand binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) clarify specificity .

- Species Variability : Receptor affinity (e.g., dopamine D3 vs. D2) varies between human and rodent models. Use species-specific cell lines (e.g., HEK293 transfected with human receptors) for consistency .

- Data Normalization : Express binding affinity (Ki) relative to reference standards (e.g., haloperidol for dopamine receptors) to minimize batch-to-batch variability .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Modeling : Tools like SwissADME estimate absorption (GI: >80%), BBB penetration (Yes/No), and CYP inhibition (e.g., CYP2D6 IC₅₀ < 10 µM). Molecular descriptors (e.g., TPSA < 60 Ų) prioritize compounds with favorable bioavailability .